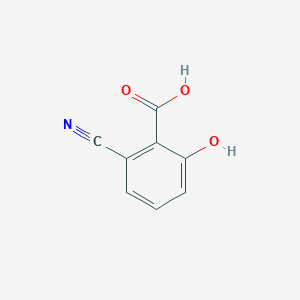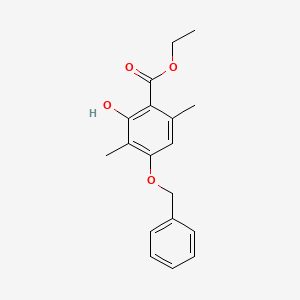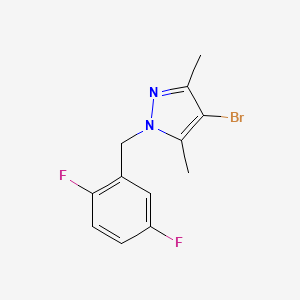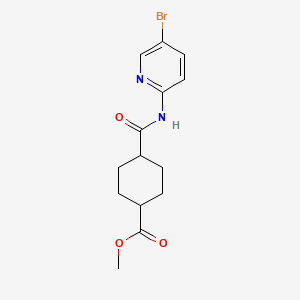
(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a methyl ester and a bromopyridinylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Chemistry
In chemistry, (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bromopyridinyl group is particularly useful for labeling and tracking in biochemical assays .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative products with wide-ranging applications .
作用機序
The mechanism of action of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .
特性
分子式 |
C14H17BrN2O3 |
|---|---|
分子量 |
341.20 g/mol |
IUPAC名 |
methyl 4-[(5-bromopyridin-2-yl)carbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-12-7-6-11(15)8-16-12/h6-10H,2-5H2,1H3,(H,16,17,18) |
InChIキー |
GZFGTASWNSJRJY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-Dihydro-2-oxo-1H-benzo[D]imidazol-5-YL)-acetamide](/img/structure/B12332041.png)
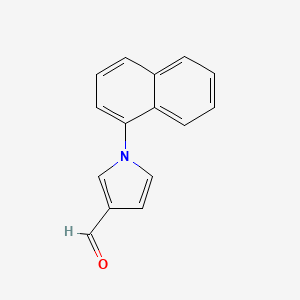
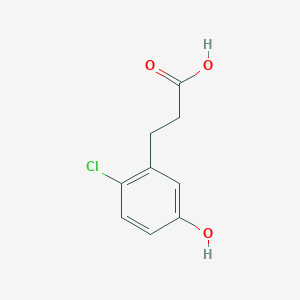
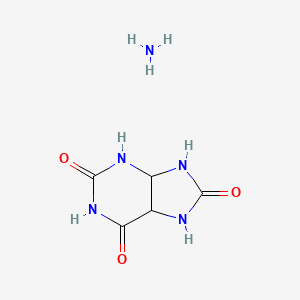
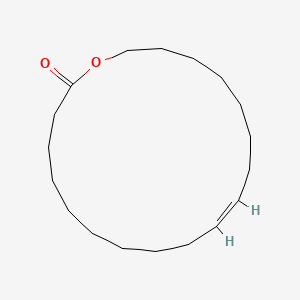

![1H-Pyrrole-2-carboxylic acid, 5-[2-methyl-5-(1-methylethyl)phenyl]-](/img/structure/B12332105.png)
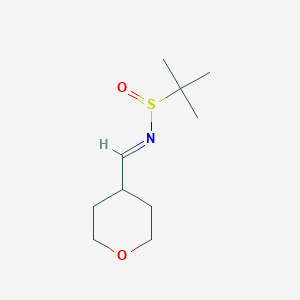
![[(1S)-1-(5,8-dihydroxy-1,4-dioxo-naphthalen-2-yl)-4-methyl-pent-3-enyl] 3-acetyloxy-3-methyl-butanoate](/img/structure/B12332108.png)
![Isoxazolo[4,5-c]pyridin-4(5H)-one, 3-[3-(aminomethyl)phenyl]-6,7-dihydro-5-methyl-](/img/structure/B12332109.png)

